1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478186
InChI: InChI=1S/C11H12BrNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3
SMILES: CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol

CAS No.:

Cat. No.: VC13478186

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol -

Specification

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name (3-bromo-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Standard InChI InChI=1S/C11H12BrNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3
Standard InChI Key XFHBBEGTRQRWCU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br

Introduction

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidinone family. Azetidinones are four-membered lactams known for their biological and pharmaceutical significance, often serving as intermediates in the synthesis of β-lactam antibiotics or other bioactive molecules. The compound's structure features an azetidine ring substituted with a hydroxyl group and a 3-bromo-4-methylbenzoyl moiety, making it a candidate for diverse chemical and biological applications.

Key Features:

  • Azetidine Ring: A four-membered nitrogen-containing ring that imparts rigidity and unique reactivity.

  • Bromo Substituent: The bromine atom at the benzoyl group enhances the compound's electrophilicity, potentially increasing its reactivity in substitution reactions.

  • Hydroxyl Group: Positioned on the azetidine ring, this functional group may influence solubility and hydrogen bonding interactions.

PropertyValue/Description
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Functional GroupsHydroxyl, Bromine, Benzoyl
SolubilityLikely soluble in polar solvents
ReactivityElectrophilic substitution possible

Synthesis of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol

The synthesis of this compound typically involves the reaction of azetidinone derivatives with brominated benzoyl chlorides under controlled conditions.

General Synthetic Route:

  • Starting Materials:

    • Azetidinone precursor (e.g., azetidin-3-ol).

    • 3-Bromo-4-methylbenzoyl chloride.

  • Reaction Conditions:

    • Solvent: Dichloromethane or tetrahydrofuran (THF).

    • Base: Triethylamine or pyridine to neutralize HCl byproduct.

    • Reaction Temperature: Typically room temperature to mild heating.

  • Purification:

    • Crystallization or chromatography to isolate the pure product.

Pharmaceutical Relevance

Azetidinone derivatives are well-known for their role in medicinal chemistry:

  • Antibacterial Activity: Azetidinones are precursors to β-lactam antibiotics, suggesting potential antimicrobial properties for derivatives like this compound.

  • Chemical Building Block: The bromine atom allows for further functionalization, enabling the synthesis of more complex molecules.

Research Applications

The compound's structural features make it suitable for:

  • Molecular Docking Studies: Exploring interactions with biological targets.

  • Material Science: As a precursor for polymers or advanced materials with specific properties.

Analytical Characterization

To confirm the identity and purity of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol, several analytical techniques are employed:

TechniquePurposeExpected Outcome
NMR SpectroscopyStructural elucidationPeaks corresponding to aromatic protons, azetidine ring protons, and hydroxyl group
Mass SpectrometryMolecular weight confirmationm/z peak at ~268 (molecular ion)
IR SpectroscopyFunctional group identificationStrong absorption for hydroxyl (~3300 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups
Elemental AnalysisEmpirical formula verificationMatches calculated percentages of C, H, Br, N, and O

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